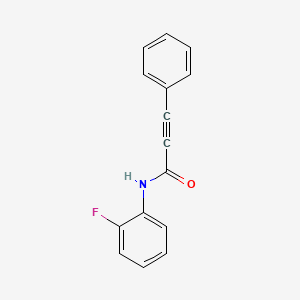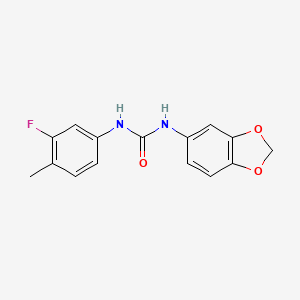![molecular formula C14H25N5O2S B5312174 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of medicinal chemists led by David Johnson at Merck Research Laboratories.
作用机制
MPEP selectively binds to the allosteric modulatory site of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide and inhibits its signaling pathway. This results in the reduction of glutamate-induced calcium influx and downstream activation of intracellular signaling cascades. The inhibition of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide signaling has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects. It modulates synaptic plasticity by regulating the expression of synaptic proteins and the formation of dendritic spines. It also regulates the release of neurotransmitters such as glutamate, GABA, and dopamine. MPEP has been shown to have anxiolytic and antidepressant effects by modulating the activity of the amygdala, hippocampus, and prefrontal cortex. It has also been shown to have analgesic effects by inhibiting the release of substance P and reducing the excitability of dorsal horn neurons.
实验室实验的优点和局限性
MPEP has several advantages as a research tool, including its high selectivity and specificity for N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide, its ability to penetrate the blood-brain barrier, and its low toxicity. However, MPEP also has some limitations, including its short half-life, which requires frequent dosing, and its potential off-target effects on other mGluR subtypes.
未来方向
Several future directions for research on MPEP are possible. One direction is to investigate its potential therapeutic effects in various neurological and psychiatric disorders, including Fragile X syndrome, Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. Another direction is to develop more potent and selective N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide antagonists based on the structure of MPEP. Finally, it is important to continue studying the physiological and biochemical effects of MPEP to better understand its mechanism of action and potential side effects.
合成方法
The synthesis of MPEP involves several steps starting from 4-methyl-6-(1-piperidinyl)-2-pyrimidinamine. The amine is first protected with a tert-butyloxycarbonyl (Boc) group and then reacted with ethyl 2-bromoacetate to give the corresponding ester. The ester is then hydrolyzed to the acid, which is subsequently reacted with 2-aminoethanesulfonic acid to give MPEP.
科学研究应用
MPEP has been extensively used as a research tool to study the role of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used as a potential therapeutic agent for the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism.
属性
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2S/c1-3-22(20,21)16-8-7-15-14-17-12(2)11-13(18-14)19-9-5-4-6-10-19/h11,16H,3-10H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPJSVUYSTOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=NC(=CC(=N1)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)
![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)
